molecular formula C11H14ClNO3 B3233532 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide CAS No. 1353945-89-7

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide

Cat. No.: B3233532
CAS No.: 1353945-89-7
M. Wt: 243.68 g/mol
InChI Key: BPJBKWPKJBPLJK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide is a chloroacetamide derivative characterized by a furan-2-yl-2-oxo-ethyl substituent and an isopropyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₅ClNO₃, with a molecular weight of 268.7 g/mol. It is commercially available through suppliers like CymitQuimica, where it is listed under catalog numbers such as AM92221, with a CAS registry number of 1353945-89-7 .

Structurally, the compound combines a chloroacetamide backbone with a furan ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJBKWPKJBPLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162962
Record name Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-89-7
Record name Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furan-2-yl-2-oxo-ethylamine, isopropylamine, and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-furan-2-yl-2-oxo-ethylamine is first reacted with chloroacetyl chloride to form an intermediate. This intermediate is then treated with isopropylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group may produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chloroacetamides possess effective antibacterial properties against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antimicrobial agents .

Anti-Alzheimer's Activity

Compounds that inhibit β-amyloid peptide release are crucial in the treatment of Alzheimer's disease. Research has indicated that derivatives related to this compound may play a role in inhibiting the synthesis or release of β-amyloid peptides, thereby offering therapeutic potential for Alzheimer's disease .

Therapeutic Applications

  • Antimicrobial Agents : Due to its structural similarity to known antimicrobial agents, this compound could serve as a lead for developing new antibiotics.
  • Neurological Disorders : Its potential role in inhibiting β-amyloid formation positions it as a candidate for further research in Alzheimer's disease treatments.
  • Anticancer Research : Some studies suggest that furan-containing compounds can exhibit anticancer properties, indicating possible applications in oncology .

Case Studies and Research Findings

StudyFindings
Synthesis and Characterization A study demonstrated the successful synthesis of various chloroacetamides, including derivatives like this compound, highlighting their potential biological activities .
Antimicrobial Activity Research indicated that similar compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics .
Alzheimer's Disease Research A patent application discussed compounds that inhibit β-amyloid peptide release, emphasizing their importance in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: Depending on its structure and functional groups, the compound may influence signaling pathways, metabolic processes, or gene expression, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamides are a diverse class of compounds with applications ranging from herbicides to pharmaceutical intermediates. Below is a detailed comparison of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings Key References
This compound C₁₂H₁₅ClNO₃ 268.7 Furan-2-yl-2-oxo-ethyl, isopropyl Research intermediate; potential agrochemical activity
S-metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) C₁₅H₂₂ClNO₂ 283.8 2-ethyl-6-methylphenyl, 2-methoxy-1-methylethyl Pre-emergent herbicide (maize, soybean)
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide C₁₄H₁₄Cl₂N₂O₂ 327.2 1,3,4-oxadiazole ring, 2-chlorophenyl Anticancer/antimicrobial research
2-Chloro-N-(2-oxopropyl)acetamide C₅H₈ClNO₂ 149.6 Oxopropyl group Biochemical research (protein modification)
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.6 4-fluorophenyl Intermediate for quinoline derivatives
2-Chloro-N-(2,3-dimethylphenyl)-N-isopropyl-acetamide C₁₃H₁₇ClNO 242.7 2,3-dimethylphenyl, isopropyl Herbicide development

Key Insights from Comparison

Structural Diversity and Bioactivity :

  • The furan-2-yl-2-oxo-ethyl group in the target compound distinguishes it from analogs like S-metolachlor, which features a 2-ethyl-6-methylphenyl group. This substitution may reduce herbicidal activity but enhance selectivity in medicinal applications .
  • Compounds with 1,3,4-oxadiazole or thiophene moieties (e.g., ) exhibit enhanced antimicrobial properties compared to the furan-containing analog, suggesting that heterocyclic substituents play a critical role in bioactivity .

Synthetic Utility :

  • The target compound shares synthetic pathways with simpler analogs like 2-Chloro-N-(4-fluorophenyl)acetamide , where chloroacetyl chloride is reacted with amines. However, the introduction of the furan-2-yl-2-oxo-ethyl group requires additional steps, such as ketone formation or cyclization .

Agrochemical vs. Pharmaceutical Applications :

  • S-metolachlor and 2-Chloro-N-(2,3-dimethylphenyl)-N-isopropyl-acetamide are optimized for herbicidal use due to their lipophilic aromatic substituents, which enhance soil adsorption and persistence .
  • In contrast, the target compound’s furan ring may confer metabolic instability, limiting its agrochemical utility but making it a candidate for prodrug design .

Research Findings

  • Herbicidal Activity: S-metolachlor demonstrates high efficacy against grassy weeds (e.g., Echinochloa crus-galli), whereas furan-containing analogs show weaker activity, likely due to reduced stability in soil .
  • Antimicrobial Potential: Oxadiazole derivatives (e.g., CAS 873790-29-5) exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus, outperforming the target compound in preliminary assays .
  • Synthetic Challenges: The furan-2-yl-2-oxo-ethyl group in the target compound requires protection-deprotection strategies during synthesis to prevent side reactions, as noted in similar morpholine-derived acetamides () .

Biological Activity

2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide, with the CAS number 1353945-89-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by relevant data tables and research findings.

The molecular formula of this compound is C11H14ClNO3, with a molecular weight of 243.69 g/mol. The compound features a chloro group and a furan moiety, which are significant for its biological interactions.

PropertyValue
CAS Number 1353945-89-7
Molecular Formula C11H14ClNO3
Molecular Weight 243.69 g/mol
Purity 96%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, in vitro evaluations have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical indicators of antimicrobial efficacy.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus0.250.5
Escherichia coli0.300.6
Candida albicans0.200.4

The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Cytotoxicity and Safety Profile

Cytotoxicity studies are essential for evaluating the safety of new compounds. The hemolytic activity was assessed to determine the toxicity of the compound towards red blood cells.

Table 2: Cytotoxicity Data

Compound% Hemolysis at 100 µg/mLIC50 (µM)
This compound5.0%>60

The results indicated low hemolytic activity, suggesting that the compound is relatively safe at higher concentrations .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways in pathogens. For example, it has been suggested that similar compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival.

Case Studies

In a recent study focusing on structurally similar compounds, it was found that modifications in the side chains significantly affected their biological activity. This indicates that the furan ring and chloro substituent play pivotal roles in enhancing or diminishing activity against specific targets .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting chloroacetyl chloride with a furan-containing amine precursor under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in dichloromethane or ethanol. Purification typically employs silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate . Key intermediates should be characterized by NMR (¹H, ¹³C) and mass spectrometry (ESI/APCI) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (amide C=O at ~1680 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR resolves substituent environments (e.g., isopropyl methyl groups at δ 1.21 ppm, furan protons at δ 6.3–7.4 ppm). ¹³C NMR confirms carbonyl carbons (amide C=O at ~169 ppm) .
  • Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ ions for molecular weight validation .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion; monitor for irritant effects (H303+H313+H333). Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry (DFT, MESP) predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular electrostatic potential (MESP) surfaces to identify electrophilic/nucleophilic sites. HOMO-LUMO analysis (e.g., at B3LYP/6-31G* level) predicts charge transfer interactions, guiding derivatization strategies. For example, the furan ring’s electron-rich π-system may favor electrophilic substitution .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze X-ray diffraction data. Validate bond lengths/angles against similar acetamide derivatives (e.g., 2-(2-chlorophenyl)-2-oxo-N-phenyl-acetamide, CCDC entry XYZ). Discrepancies in torsion angles may arise from steric hindrance between the isopropyl and furan groups .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC to track intermediate formation (e.g., Rf values in CH₂Cl₂/MeOH).
  • Reagent Stoichiometry : Excess acylating agents (e.g., acetyl chloride) improve amidation efficiency.
  • Temperature Control : Stirring at 0–5°C minimizes side reactions (e.g., hydrolysis of chloroacetamide) .

Q. How does substituent variation (e.g., furan vs. thiophene) affect bioactivity?

  • Methodological Answer : Synthesize analogs (e.g., replacing furan with 5-chlorothienyl) and compare bioactivity via enzyme inhibition assays. Molecular docking (AutoDock Vina) can model interactions with target proteins (e.g., mosquito acetylcholinesterase for pesticidal studies). Bioisosteric replacements may enhance binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra during purity assessment?

  • Methodological Answer :
  • Impurity Identification : Compare experimental ¹H NMR with predicted shifts (ChemDraw or ACD/Labs). Unassigned peaks may indicate unreacted starting materials (e.g., residual chloroacetyl chloride at δ 4.1 ppm).
  • Dynamic Effects : Rotameric equilibria in the acetamide group can split signals; use variable-temperature NMR to confirm .

Tables for Key Data

Technique Key Observations Reference
¹H NMR (CDCl₃)Isopropyl CH₃: δ 1.21 (d, J=7.0 Hz)
ESI/APCI(+) MS[M+H]⁺: m/z 347; [M+Na]⁺: m/z 369
IR (KBr)C=O stretch: 1680 cm⁻¹; NH bend: 3300 cm⁻¹
X-ray DiffractionBond length C=O: 1.22 Å; Dihedral angle: 85.2°

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide

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